

Topic: 2-Acetamido-2-deoxy-D-talose-¹⁸O

Structure Elucidation

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Compound of Interest

Compound Name: 2-Acetamido-2-deoxy-D-talose-¹⁸O
Cat. No.: B12392078

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Abstract

The site-specific incorporation of stable isotopes like Oxygen-18 (¹⁸O) into bioactive molecules is a cornerstone of modern mechanistic biochemistry and drug metabolism studies.[1][2][3] This guide provides a comprehensive, in-depth technical framework for the synthesis and definitive structure elucidation of 2-acetamido-2-deoxy-D-talose labeled with ¹⁸O at the anomeric carbon (C1). 2-Acetamido-2-deoxy-D-talose (N-acetyl-D-talosamine, TalNAc) is an important amino sugar, and its isotopically labeled form serves as a powerful probe for studying the kinetics and pathways of glycosylation, enzyme mechanisms, and metabolic flux. This document details a robust synthetic strategy adapted from established methods, integrating an ¹⁸O-labeling step via a modified Nef reaction. We present a self-validating analytical workflow centered on high-resolution mass spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques to confirm isotopic incorporation and unambiguously determine the location of the ¹⁸O label. This guide is intended for researchers and drug development professionals seeking to leverage stable isotope labeling for advanced analytical studies.

The Rationale for ¹⁸O-Labeling of Amino Sugars

In the landscape of biological research, amino sugars are fundamental components of a vast array of structures, including glycoproteins, glycolipids, and bacterial cell walls.[4] N-acetyl-D-talosamine (TalNAc), an epimer of the more common N-acetyl-D-galactosamine, is a crucial constituent of various bacterial polysaccharides. The ability to trace the metabolic fate of such molecules provides invaluable insight into biochemical pathways.

Stable isotope labeling, particularly with ^{18}O , offers a non-radioactive, sensitive method for tracking molecules in vivo and in vitro.[5] Unlike fluorescent tags or other bulky labels that can alter a molecule's physicochemical properties and biological activity, an ^{18}O atom is chemically almost identical to the naturally abundant ^{16}O . [5] This subtlety makes ^{18}O -labeled compounds ideal tracers for:

- **Metabolic Flux Analysis:** Quantifying the flow of metabolites through pathways like the hexosamine biosynthetic pathway.[6][7]
- **Enzyme Mechanism Studies:** Elucidating the specifics of bond cleavage and formation in glycosyltransferases and glycosidases.
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:** Tracking the absorption, distribution, metabolism, and excretion (ADME) of carbohydrate-based drugs.
- **Advanced Mass Spectrometry:** Using the distinct mass shift for unambiguous identification of metabolites in complex biological matrices.[8]

This guide focuses on a targeted approach to synthesize and validate the structure of 2-acetamido-2-deoxy-D-talose- ^{18}O , providing a blueprint for producing high-quality analytical probes.

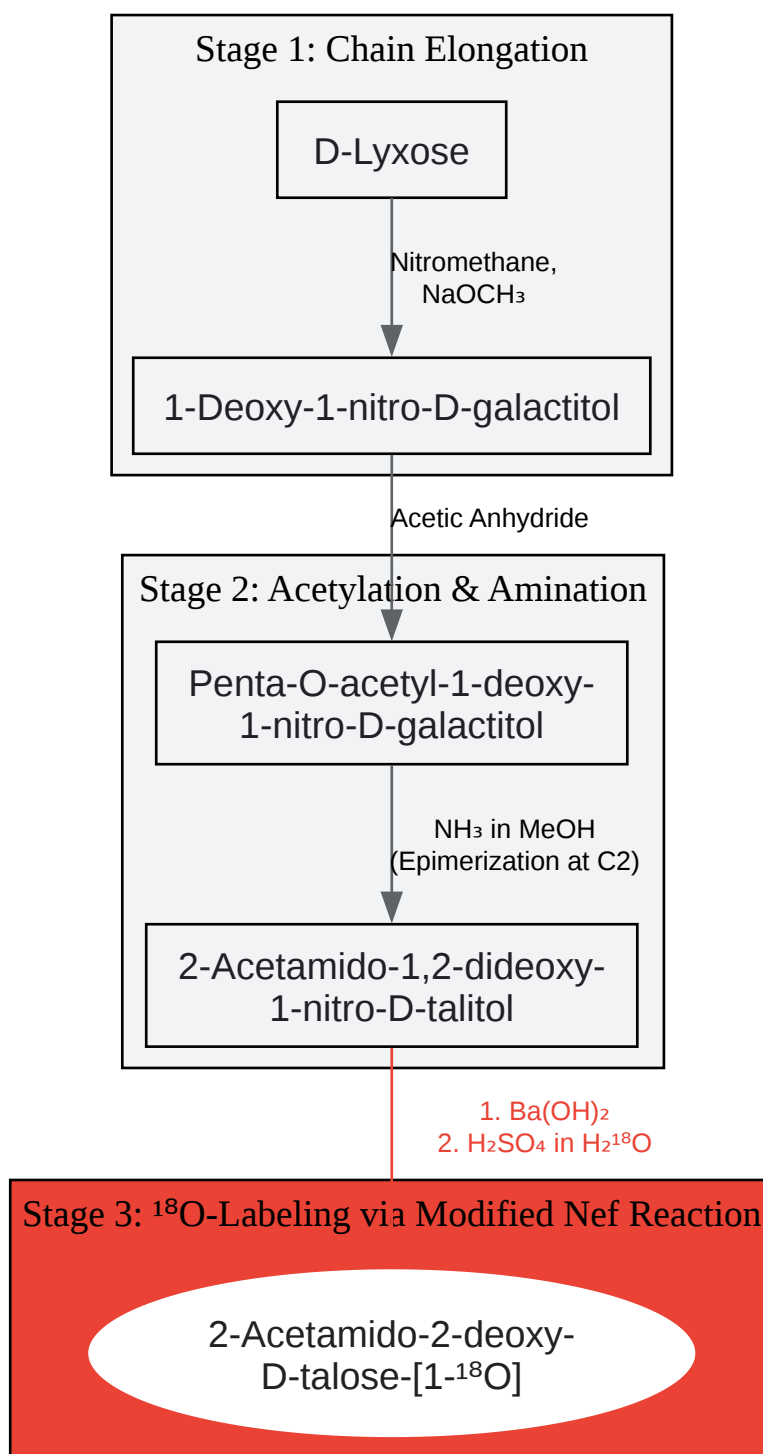
Proposed Synthesis of 2-Acetamido-2-deoxy-D-talose-[1- ^{18}O]

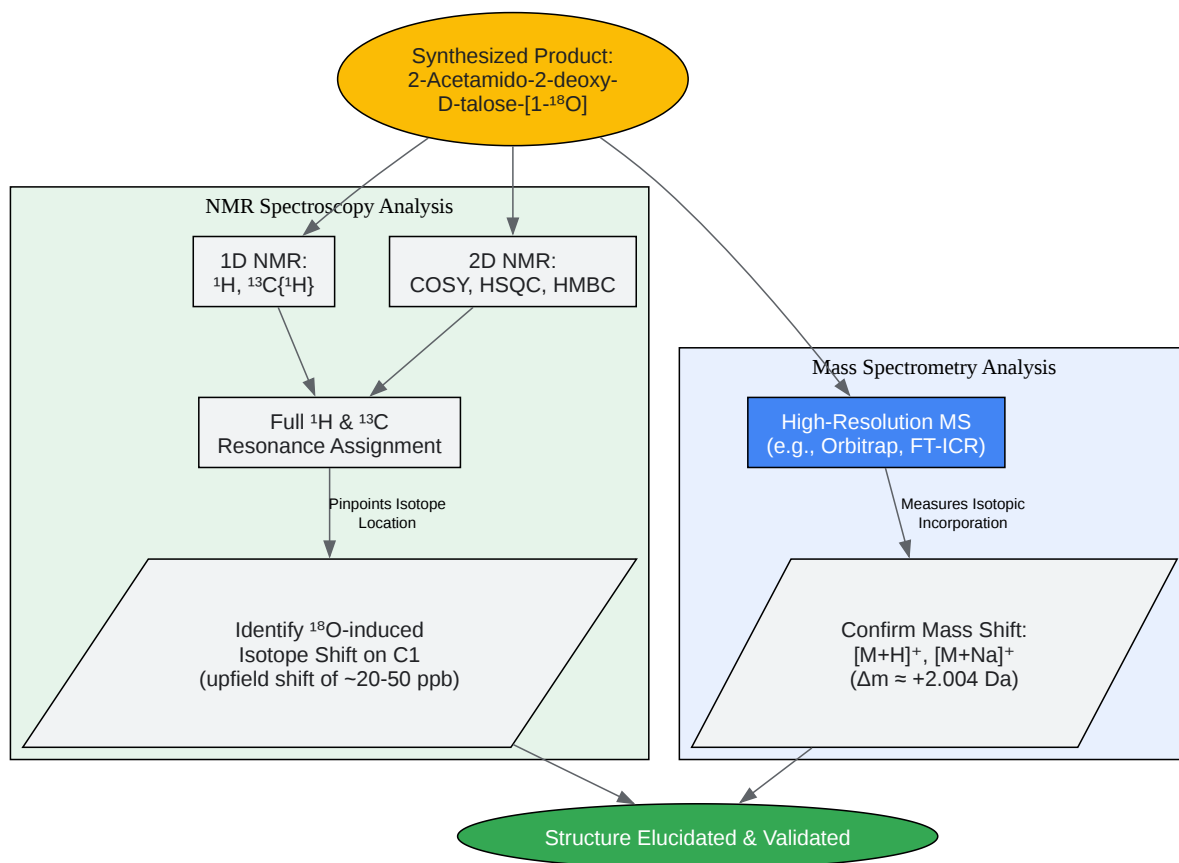
The synthesis of the target molecule requires a multi-step approach, beginning with a readily available precursor and incorporating the ^{18}O label at a chemically strategic point. The following protocol is adapted from the well-established synthesis of 2-amino-2-deoxy-hexoses from pentoses via nitroalkane condensation (the Fischer-Sowden reaction) and a subsequent

modified Nef reaction for the introduction of the aldehyde group.^{[9][10][11]} The key to our strategy is the use of ^{18}O -labeled water (H_2^{18}O) during the Nef reaction hydrolysis step.

Synthetic Workflow Overview

The overall synthetic pathway is designed for efficiency and control over stereochemistry, culminating in the critical isotopic labeling step.





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Sources

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